
(R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is notable for its chiral center, which gives it specific stereochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral intermediate, ®-4-methylpentan-2-ol.
Iodination: The hydroxyl group of ®-4-methylpentan-2-ol is converted to an iodide using reagents such as iodine and phosphorus trichloride.
Carbamate Formation: The iodinated intermediate is then reacted with tert-butyl carbamate in the presence of a base like sodium hydride to form the final product.
Industrial Production Methods
Industrial production of ®-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol.
Oxidation Reactions: Oxidation can lead to the formation of ketones or aldehydes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Formation of new carbamates, amines, or ethers.
Reduction: Formation of alkanes or alcohols.
Oxidation: Formation of ketones or aldehydes.
Applications De Recherche Scientifique
®-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biological effects. The pathways involved often include inhibition of metabolic processes or disruption of cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate: The enantiomer of the compound, with different stereochemical properties.
tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate: The racemic mixture containing both ® and (S) enantiomers.
tert-Butyl (1-bromo-4-methylpentan-2-yl)carbamate: A similar compound with a bromine atom instead of iodine.
Uniqueness
®-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate is unique due to its specific stereochemistry, which can lead to different biological activities compared to its enantiomer or racemic mixture. The presence of the iodine atom also imparts distinct reactivity, making it valuable in various synthetic applications.
Propriétés
Formule moléculaire |
C11H22INO2 |
|---|---|
Poids moléculaire |
327.20 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-1-iodo-4-methylpentan-2-yl]carbamate |
InChI |
InChI=1S/C11H22INO2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)/t9-/m1/s1 |
Clé InChI |
JYJKPUJRHLCHBB-SECBINFHSA-N |
SMILES isomérique |
CC(C)C[C@H](CI)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC(CI)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


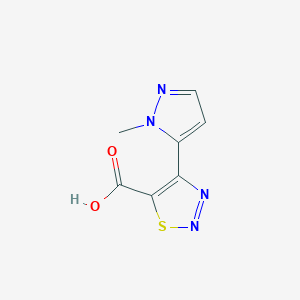
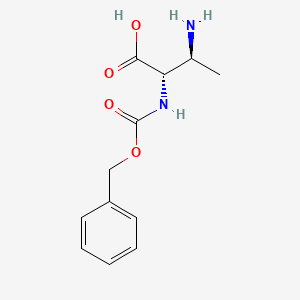
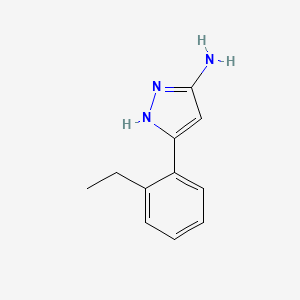
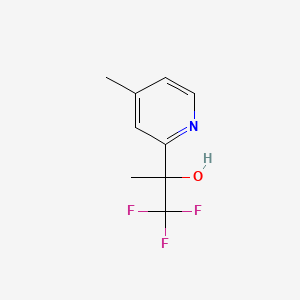


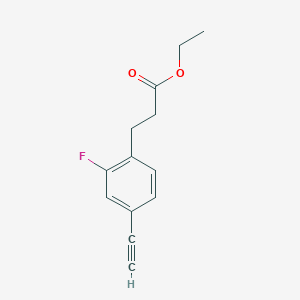

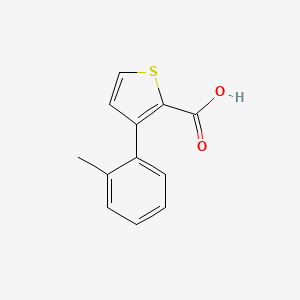
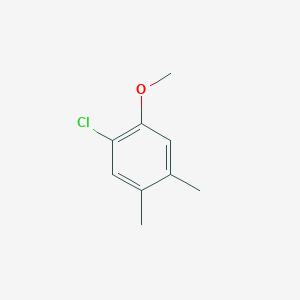
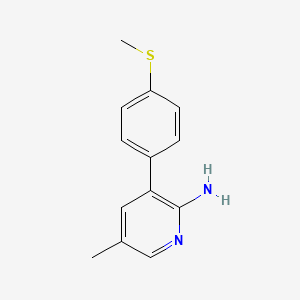
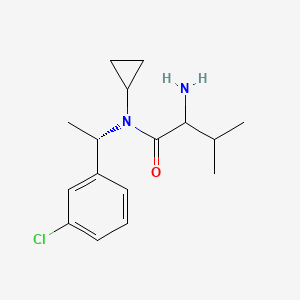
amine](/img/structure/B13087108.png)
![[2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B13087110.png)
